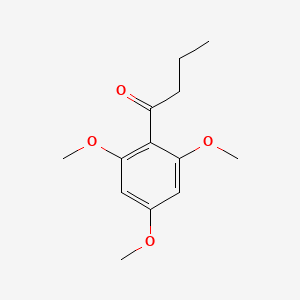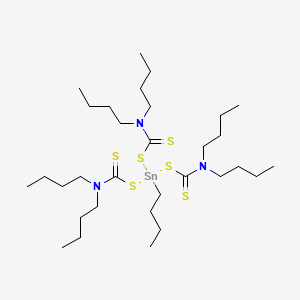
n-Butyltin tris(dibutyldithiocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyltin tris(dibutyldithiocarbamate) is an organotin compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications. The compound is characterized by the presence of butyl groups attached to the tin atom and dibutyldithiocarbamate ligands, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyltin tris(dibutyldithiocarbamate) typically involves the reaction of n-butyltin chloride with sodium dibutyldithiocarbamate. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The general reaction can be represented as follows:
n-Butyltin chloride+3Sodium dibutyldithiocarbamate→n-Butyltin tris(dibutyldithiocarbamate)+3Sodium chloride
Industrial Production Methods
Industrial production of n-Butyltin tris(dibutyldithiocarbamate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
n-Butyltin tris(dibutyldithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Lower oxidation state tin compounds.
Substitution: Alkyl or aryl substituted derivatives.
Scientific Research Applications
n-Butyltin tris(dibutyldithiocarbamate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of n-Butyltin tris(dibutyldithiocarbamate) involves its interaction with metal ions and enzymes. The dithiocarbamate ligands form strong complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects. The butyl groups attached to the tin atom also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- n-Butyltin tris(2-ethylhexanoate)
- n-Butyltin tris(acetate)
- n-Butyltin tris(benzoate)
Uniqueness
n-Butyltin tris(dibutyldithiocarbamate) is unique due to the presence of dibutyldithiocarbamate ligands, which provide enhanced stability and reactivity compared to other similar compounds. The dithiocarbamate ligands also contribute to the compound’s ability to form strong complexes with metal ions, making it valuable in various applications.
Properties
CAS No. |
73927-88-5 |
|---|---|
Molecular Formula |
C31H63N3S6Sn |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
[butyl-bis(dibutylcarbamothioylsulfanyl)stannyl] N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/3C9H19NS2.C4H9.Sn/c3*1-3-5-7-10(9(11)12)8-6-4-2;1-3-4-2;/h3*3-8H2,1-2H3,(H,11,12);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
MHUWNEDAGJMHEM-UHFFFAOYSA-K |
Canonical SMILES |
CCCCN(CCCC)C(=S)S[Sn](CCCC)(SC(=S)N(CCCC)CCCC)SC(=S)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)

![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
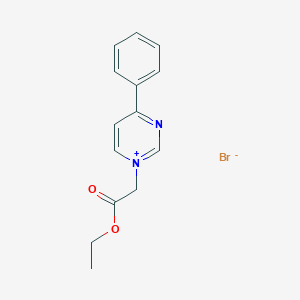
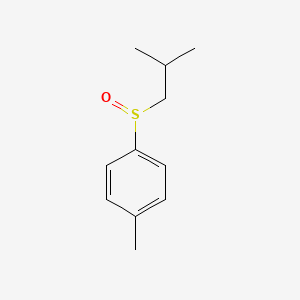
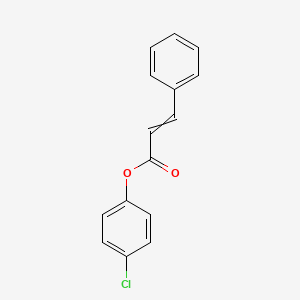


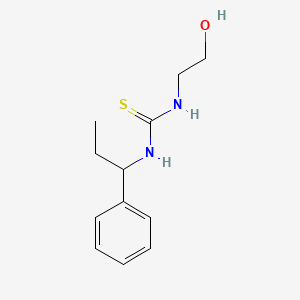
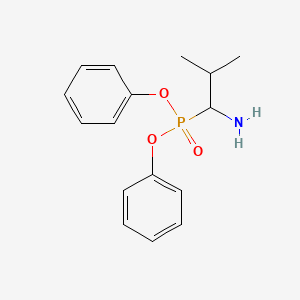
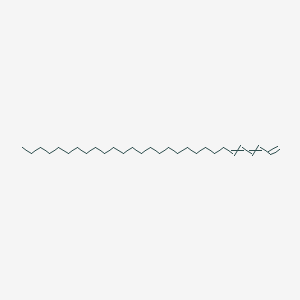
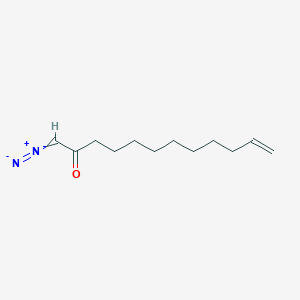
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
